molecular formula C19H17NO2 B14370125 N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide CAS No. 90101-63-6

N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide

Cat. No.: B14370125
CAS No.: 90101-63-6
M. Wt: 291.3 g/mol
InChI Key: LQOCFVTUJKECMK-UHFFFAOYSA-N
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Description

N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with an acetamide group and a hydroxy-methylhexa-diynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The hydroxy-methylhexa-diynyl chain is introduced through a series of reactions, including alkylation and hydroxylation. The final step involves the acylation of the naphthalene derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide involves its interaction with specific molecular targets. The hydroxy and acetamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.

    Acetamide derivatives: Compounds with acetamide groups attached to different aromatic or aliphatic chains.

    Hydroxy-methylhexa-diynyl derivatives: Compounds with similar hydroxy-methylhexa-diynyl chains but different aromatic cores.

Uniqueness

N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

90101-63-6

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-[4-(5-hydroxy-5-methylhexa-1,3-diynyl)naphthalen-1-yl]acetamide

InChI

InChI=1S/C19H17NO2/c1-14(21)20-18-12-11-15(8-6-7-13-19(2,3)22)16-9-4-5-10-17(16)18/h4-5,9-12,22H,1-3H3,(H,20,21)

InChI Key

LQOCFVTUJKECMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)C#CC#CC(C)(C)O

Origin of Product

United States

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